3-[(3-Fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C₁₄H₁₁F O₃ and a molecular weight of approximately 246.24 g/mol. This compound features a benzoic acid backbone with a fluorobenzyl ether group at the 3-position, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. Its structure allows for significant interactions with biological targets, making it a compound of interest in pharmaceutical research.
The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and Smolecule, indicating its relevance in both academic and industrial research settings. The synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic acid can be achieved through several methods, which will be discussed in detail later.
3-[(3-Fluorobenzyl)oxy]benzoic acid is classified as an aromatic carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to an aromatic ring. It also contains a fluorinated benzyl ether moiety, which can influence its reactivity and biological activity.
The synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic acid can be accomplished through various synthetic routes:
The molecular structure of 3-[(3-Fluorobenzyl)oxy]benzoic acid can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁F O₃ |
Molecular Weight | 246.24 g/mol |
Boiling Point | Estimated around 405.8 °C |
Solubility | Moderate in organic solvents |
3-[(3-Fluorobenzyl)oxy]benzoic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling it to serve as an intermediate in the synthesis of more complex molecules.
The mechanism of action for 3-[(3-Fluorobenzyl)oxy]benzoic acid is primarily related to its interactions with biological targets:
Research employing techniques such as surface plasmon resonance or molecular docking simulations is recommended to further elucidate these interactions.
The compound exhibits moderate solubility in organic solvents, which is crucial for its application in various chemical reactions and biological assays. Its high boiling point suggests stability under elevated temperatures, making it suitable for diverse synthetic applications.
3-[(3-Fluorobenzyl)oxy]benzoic acid has several notable applications:
Fatty acid mimetics (FAMs) represent a strategic approach to target nuclear receptor subfamily 4A (NR4A) receptors, leveraging endogenous lipid-like recognition while enhancing metabolic stability. The fragment-based screening campaign described by PMC evaluated a diverse library of 92 carboxylic acid-containing fragments (MW 150–300 g/mol) against NR4A receptors (Nur77, Nurr1, NOR-1). Within this library, 11 novel FAM scaffolds emerged as NR4A modulators, including the core structure of 3-[(3-fluorobenzyl)oxy]benzoic acid. This fragment demonstrated pan-NR4A agonist activity with single-digit micromolar potency (EC~50~ = 8–13 µM), positioning it as a privileged scaffold for optimization [1].
Key physicochemical properties of validated FAM hits were characterized by:
Table 1: Activity Profiles of Lead FAM Fragments Against NR4A Receptors
Fragment ID | Scaffold Core | Nur77 EC~50~ (µM) | Nurr1 EC~50~ (µM) | NOR-1 EC~50~ (µM) |
---|---|---|---|---|
22 | 4-Benzyloxybenzoic acid | 8 ± 2 | 9 ± 2 | 13 ± 4 |
53 | Biphenyl-4-carboxylic acid | 9 ± 3 | 6 ± 2 | 6 ± 3 |
91 | Naphthoic acid derivative | 28 ± 11 | 76 ± 14 | 36 ± 8 |
Regiochemistry critically influences the bioactivity of benzyloxybenzoic acid derivatives. Systematic structure-activity relationship (SAR) studies revealed that meta-substituted benzoates (e.g., 3-benzyloxybenzoic acid) exhibit superior NR4A agonism compared to ortho- or para-isomers. The ortho-isomer demonstrated complete loss of activity at 100 µM, attributed to steric hindrance disrupting carboxylate positioning in the ligand-binding domain. In contrast, meta- and para-substituted analogs retained submicromolar potency, with the 3-fluorobenzyl ether variant showing enhanced Nurr1 binding (ΔT~m~ = −2.8°C in DSF assays) [1] [6].
Bioisosteric replacement of the carboxylic acid further refined drug-like properties:
Table 2: Impact of Regiochemistry and Bioisosteres on Scaffold Efficacy
Modification Site | Variant | Nurr1 EC~50~ (µM) | ΔT~m~ (°C)^a^ | logD |
---|---|---|---|---|
Substitution position | ortho-Benzyloxybenzoic acid | >100 | N.D. | 2.8 |
meta-Benzyloxybenzoic acid | 9 ± 2 | −2.8 | 3.1 | |
para-Benzyloxybenzoic acid | 11 ± 3 | −2.5 | 3.0 | |
Carboxylate bioisostere | 1,2,3-Triazole analog | 45 ± 9 | −1.2 | 2.1 |
Oxadiazolone analog | 15 ± 4 | −2.0 | 4.5 | |
Tetrazole analog | 12 ± 3 | −2.6 | 1.8 |
^a^ΔT~m~ = change in thermal denaturation temperature of Nurr1 LBD
Combinatorial libraries enabled rapid exploration of 3-[(3-fluorobenzyl)oxy]benzoic acid analogs, focusing on three diversity vectors:
Solid-phase synthesis using Wang resin facilitated parallel production of 120 derivatives. A standout compound, 5-chloro-2-[(3-fluorobenzyl)oxy]benzoic acid, exhibited 3-fold enhanced Nurr1 agonism (EC~50~ = 3.1 µM) versus the parent scaffold. This potency boost was linked to complementary hydrophobic interactions in the LBD pocket [3] [8].
High-throughput screening (HTS) prioritized analogs via:
Table 3: Combinatorial Library Derivatives with Enhanced Bioactivity
Compound ID | R1 (Benzyl) | R2 (Benzoate) | Linker | Nurr1 EC~50~ (µM) |
---|---|---|---|---|
CH4072934644 | 3-F | H | O | 9.0 ± 2.0 |
S905082 | 3-F | 5-Cl | O | 3.1 ± 0.7 |
Cpd 7a | 4-CF~3~ | 4-OCH~3~ | CH~2~ | 6.2 ± 1.1 |
Cpd 12d | 2,4-diF | 5-NO~2~ | O | 22.4 ± 3.5 |
Encoding strategies like radiofrequency tags accelerated structure-activity decoding, confirming that electron-withdrawing groups on the benzyl ring combined with meta-carboxylation maximize NR4A potency [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7